molecular formula C15H14BrN3O B5660976 1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine

1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B5660976
M. Wt: 332.19 g/mol
InChI Key: XMGVNMQMKMEHSP-UHFFFAOYSA-N
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Description

1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 2-amino group and a 2-(4-bromophenoxy)ethyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine typically involves the following steps:

    Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a suitable solvent like acetic acid.

    Etherification: The 4-bromophenol is then reacted with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate to form 2-(4-bromophenoxy)ethylamine.

    Cyclization: The 2-(4-bromophenoxy)ethylamine is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to study the biological pathways and mechanisms involving benzimidazole derivatives.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism may vary depending on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-bromophenoxy)ethyl]pyrrolidine
  • 1-[2-(4-bromophenoxy)ethyl]-1H-indole-3-carbaldehyde

Uniqueness

1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine is unique due to its benzimidazole core, which imparts distinct biological activities compared to other similar compounds. The presence of the 2-amino group and the 2-(4-bromophenoxy)ethyl group further enhances its chemical reactivity and potential for diverse applications in medicinal chemistry and biological studies.

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O/c16-11-5-7-12(8-6-11)20-10-9-19-14-4-2-1-3-13(14)18-15(19)17/h1-8H,9-10H2,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGVNMQMKMEHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001320263
Record name 1-[2-(4-bromophenoxy)ethyl]benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203421
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

371924-75-3
Record name 1-[2-(4-bromophenoxy)ethyl]benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001320263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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